
N,N-Dimethyl-2',3',5'-tri-O-methylcytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2’,3’,5’-tri-O-methylcytidine is a modified nucleoside with the molecular formula C14H23N3O5 and a molecular weight of 313.3495 g/mol . This compound is a derivative of cytidine, where the hydrogen atoms at the 2’, 3’, and 5’ positions of the ribose moiety are replaced by methyl groups, and the amino group at the 4-position of the cytosine ring is dimethylated. This structural modification imparts unique chemical and biological properties to the compound.
Métodos De Preparación
The synthesis of N,N-Dimethyl-2’,3’,5’-tri-O-methylcytidine typically involves the methylation of cytidine derivatives. One common method includes the use of methyl iodide (CH3I) as a methylating agent in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
N,N-Dimethyl-2’,3’,5’-tri-O-methylcytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of specific functional groups.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2’,3’,5’-tri-O-methylcytidine has several scientific research applications:
Chemistry: It is used as a model compound for studying the effects of methylation on nucleosides and nucleotides.
Biology: The compound is employed in research on RNA modifications and their role in gene expression regulation.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-2’,3’,5’-tri-O-methylcytidine involves its incorporation into nucleic acids, where it can affect the stability and function of RNA and DNA. The dimethylation and methylation of the ribose moiety and cytosine ring, respectively, can alter the hydrogen bonding and base-pairing properties, leading to changes in the secondary and tertiary structures of nucleic acids. This can impact processes such as transcription, translation, and replication .
Comparación Con Compuestos Similares
N,N-Dimethyl-2’,3’,5’-tri-O-methylcytidine can be compared with other methylated nucleosides such as:
5-Methylcytosine: A methylated form of cytosine that plays a crucial role in epigenetic regulation of gene expression.
N,N-Dimethyl-2’-O-methylcytidine: Another methylated nucleoside with similar structural modifications but different methylation patterns.
The uniqueness of N,N-Dimethyl-2’,3’,5’-tri-O-methylcytidine lies in its specific methylation pattern, which imparts distinct chemical and biological properties compared to other methylated nucleosides.
Propiedades
Número CAS |
59921-42-5 |
|---|---|
Fórmula molecular |
C14H23N3O5 |
Peso molecular |
313.35 g/mol |
Nombre IUPAC |
1-[3,4-dimethoxy-5-(methoxymethyl)oxolan-2-yl]-4-(dimethylamino)pyrimidin-2-one |
InChI |
InChI=1S/C14H23N3O5/c1-16(2)10-6-7-17(14(18)15-10)13-12(21-5)11(20-4)9(22-13)8-19-3/h6-7,9,11-13H,8H2,1-5H3 |
Clave InChI |
QGLNIDVMFYMWCC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=O)N(C=C1)C2C(C(C(O2)COC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dipropyl [2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596189.png)
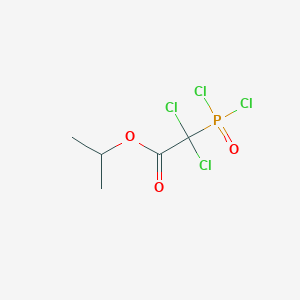
![Benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14596200.png)
![4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14596207.png)

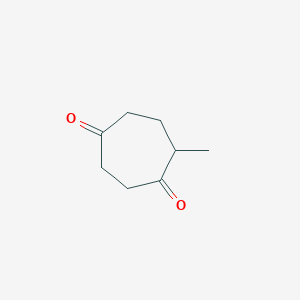
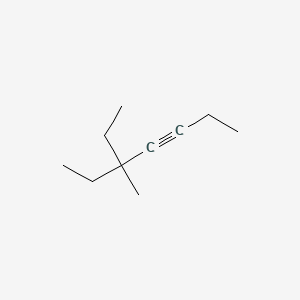
![9a-Hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carbohydrazide](/img/structure/B14596240.png)
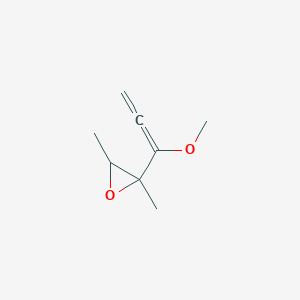
![5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14596248.png)
![3-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596259.png)
![Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]-](/img/structure/B14596261.png)
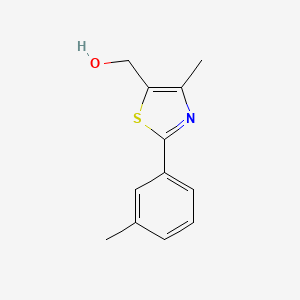
![7,7-Dicyclopropyl-10-cyclopropylidenedispiro[2.0.5~4~.1~3~]decane](/img/structure/B14596292.png)
